molecular formula C11H9ClFNO B11723451 4-Chloro-6-fluoro-8-methoxy-2-methylquinoline

4-Chloro-6-fluoro-8-methoxy-2-methylquinoline

Cat. No.: B11723451
M. Wt: 225.64 g/mol
InChI Key: GTSVEPPSVNXWCG-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, fluorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-8-methoxy-2-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds in the presence of palladium catalysts . This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Quinoline N-oxides: Formed through oxidation.

    Dihydroquinolines: Formed through reduction.

    Substituted Quinoline Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

4-Chloro-6-fluoro-8-methoxy-2-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoro-8-methoxy-2-methylquinoline is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This combination enhances its chemical reactivity and potential biological activity compared to other quinoline derivatives. The fluorine atom, in particular, is known to enhance the compound’s metabolic stability and bioavailability .

Properties

IUPAC Name

4-chloro-6-fluoro-8-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-6-3-9(12)8-4-7(13)5-10(15-2)11(8)14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSVEPPSVNXWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)OC)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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